molecular formula C7H5BrFIO B12850255 2-Bromo-4-fluoro-5-iodoanisole

2-Bromo-4-fluoro-5-iodoanisole

Cat. No.: B12850255
M. Wt: 330.92 g/mol
InChI Key: HOSVTHJIJSHZFB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-iodoanisole typically involves multi-step organic reactions. One common method starts with the halogenation of anisole. The process can be outlined as follows:

    Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the ortho or para position relative to the methoxy group.

    Fluorination: The brominated anisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the desired position.

    Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-iodoanisole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form biaryl or other complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3

InChI Key

HOSVTHJIJSHZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)F)I

Origin of Product

United States

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